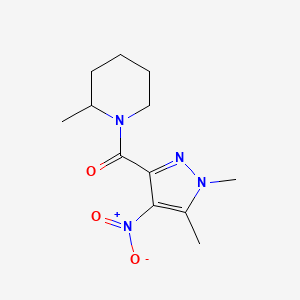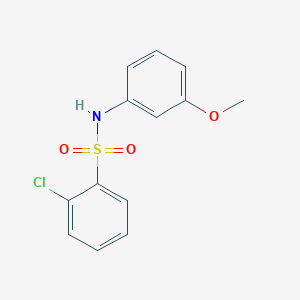![molecular formula C21H19F2N5 B10962981 3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10962981.png)
3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that features a unique combination of functional groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine involves multiple steps, including the formation of the pyrazole and pyridine rings, followed by the introduction of the difluoromethyl and cyclopropyl groups. The synthetic route typically starts with commercially available starting materials and involves reactions such as cyclization, halogenation, and coupling reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Addition: Addition reactions can occur at the double bonds or aromatic rings in the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar compounds to 3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine include other pyrazole and pyridine derivatives with similar functional groups. These compounds may have similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C21H19F2N5 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethylpyrazol-4-yl)-1-phenylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C21H19F2N5/c1-12-16(11-27(2)25-12)17-10-15(20(22)23)18-19(13-8-9-13)26-28(21(18)24-17)14-6-4-3-5-7-14/h3-7,10-11,13,20H,8-9H2,1-2H3 |
InChI Key |
WFDGMJZLUNKVOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=NC3=C(C(=C2)C(F)F)C(=NN3C4=CC=CC=C4)C5CC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B10962898.png)


![1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-(4-methoxyphenoxy)propan-1-one](/img/structure/B10962925.png)


methanone](/img/structure/B10962939.png)
![N-{4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10962944.png)
![2-{5-[(2,4-difluorophenoxy)methyl]furan-2-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10962948.png)


![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole](/img/structure/B10962969.png)
![N-(4-methoxy-2-methylphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10962972.png)

